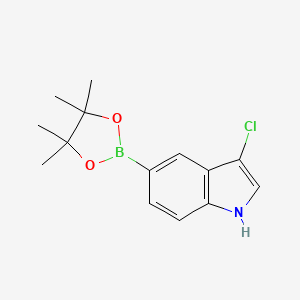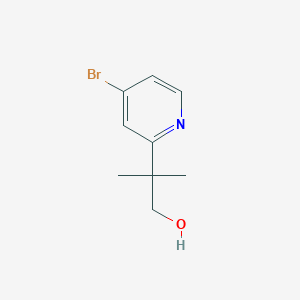
Butylpropylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylpropylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Butylpropylsulfamoyl chloride can be synthesized through the reaction of butylamine and propylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
C4H9NH2 + C3H7NH2 + ClSO3H→C7H16ClNO2S + H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions
Butylpropylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid and hydrochloric acid.
Reduction: Sulfonamide.
科学的研究の応用
Butylpropylsulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of butylpropylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide bonds. In biological systems, these reactions can modify proteins and enzymes, affecting their function and activity. The molecular targets include amino groups in proteins and nucleic acids, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with only one carbon atom.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to butylpropylsulfamoyl chloride.
Tosyl chloride: Another sulfonyl chloride derivative with a toluene group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its specific combination of butyl and propyl groups offers distinct steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes.
特性
分子式 |
C7H16ClNO2S |
|---|---|
分子量 |
213.73 g/mol |
IUPAC名 |
N-butyl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7-9(6-4-2)12(8,10)11/h3-7H2,1-2H3 |
InChIキー |
PBTZEPUKQRYDEV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
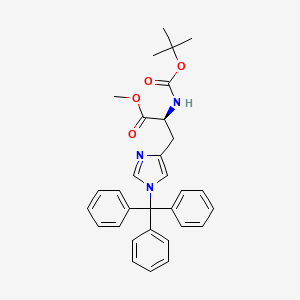
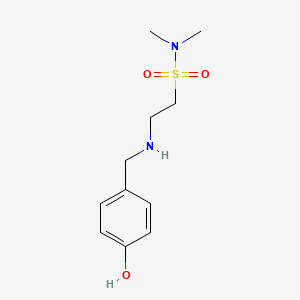
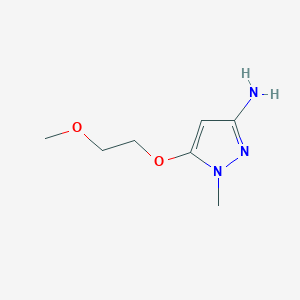

![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)

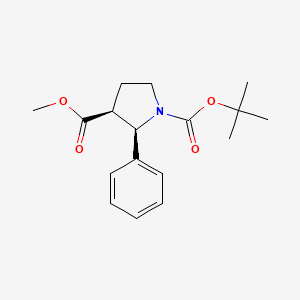
![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
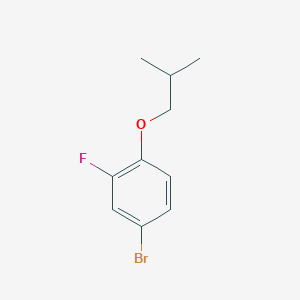
![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)
